molecular formula C15H14O3 B091204 6,6-dimethylbenzo[c]chromene-1,3-diol CAS No. 16720-01-7

6,6-dimethylbenzo[c]chromene-1,3-diol

Cat. No.: B091204
CAS No.: 16720-01-7
M. Wt: 242.27 g/mol
InChI Key: YWPDGABYTMCJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-dimethylbenzo[c]chromene-1,3-diol is a chemical compound belonging to the class of dibenzopyrans It is characterized by a dibenzo[b,d]pyran core structure with two hydroxyl groups at positions 1 and 3, and two methyl groups at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethylbenzo[c]chromene-1,3-diol can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For example, the reaction of a dibenzyl ether with a suitable aldehyde or ketone in the presence of a Lewis acid catalyst can lead to the formation of the dibenzopyran core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethylbenzo[c]chromene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Halogenation, nitration, and sulfonation can be performed using reagents like halogens, nitric acid, and sulfuric acid, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

6,6-dimethylbenzo[c]chromene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-dimethylbenzo[c]chromene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cannabinol: 6H-DIBENZO(b,d)PYRAN-1-OL, 6,6,9-TRIMETHYL-3-PENTYL-.

    3-Hexyl-7,8,9,10-Tetrahydro-6,6,9-Trimethyl-6H-DIBENZO(b,d)PYRAN-1-OL: .

Uniqueness

6,6-dimethylbenzo[c]chromene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

16720-01-7

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

6,6-dimethylbenzo[c]chromene-1,3-diol

InChI

InChI=1S/C15H14O3/c1-15(2)11-6-4-3-5-10(11)14-12(17)7-9(16)8-13(14)18-15/h3-8,16-17H,1-2H3

InChI Key

YWPDGABYTMCJDP-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C3=C(C=C(C=C3O1)O)O)C

Canonical SMILES

CC1(C2=CC=CC=C2C3=C(C=C(C=C3O1)O)O)C

16720-01-7

Synonyms

6,6-Dimethyl-6H-dibenzo[b,d]pyran-1,3-diol

Origin of Product

United States

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